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Compound of Interest

Compound Name: [Leu15]-Gastrin I (human)

Cat. No.: B10821309 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the in

vivo administration of [Leu15]-Gastrin I (human), a stable and biologically active analog of

human Gastrin I. This document is intended to guide researchers in designing and executing

experiments to study the physiological effects of this peptide, primarily its role in stimulating

gastric acid secretion and its trophic effects on the gastrointestinal epithelium.

Introduction
[Leu15]-Gastrin I is a synthetic analog of human Gastrin I where the methionine at position 15

is replaced by leucine. This substitution enhances the peptide's stability by preventing

oxidation, thereby ensuring a longer shelf-life and more consistent biological activity in

experimental settings. [Leu15]-Gastrin I exerts its effects by binding to the cholecystokinin B

(CCK2) receptor, a G-protein coupled receptor, initiating a cascade of intracellular signaling

events that lead to physiological responses such as the secretion of gastric acid.[1] This

peptide is a valuable tool for studying gastric physiology, the pathophysiology of diseases

involving hypergastrinemia, and for the development of novel therapeutics targeting the

gastrin/CCK2 receptor system.

Data Presentation
Quantitative Data Summary

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 12 Tech Support

https://www.benchchem.com/product/b10821309?utm_src=pdf-interest
https://www.benchchem.com/product/b10821309?utm_src=pdf-body
https://www.medchemexpress.com/leu15-gastrin-i-human.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10821309?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The following tables summarize key quantitative data for [Leu15]-Gastrin I and related

compounds.

Table 1: Receptor Binding Affinity

Ligand Receptor Cell Line IC50 (nM) Radioligand Reference

DGA1 (a

[Leu15]gastri

n-I analog)

CCK2
HEK293-

CCK2i4svR
1.62 ± 0.17

[¹²⁵I][I-

Tyr¹²,Leu¹⁵]ga

strin

[2]

DG2 (a

[Leu15]gastri

n-I analog)

CCK2
HEK293-

CCK2i4svR
5.04 ± 0.29

[¹²⁵I][I-

Tyr¹²,Leu¹⁵]ga

strin

[2]

Pentagastrin CCK2 A431-CCK2R 0.76 ± 0.11

[¹²⁵I]

[Leu¹⁵]gastrin

-I

[3]

Novel

CCK2R

Peptide

Analog

CCK2 A431-CCK2R 0.69 ± 0.09

[¹²⁵I]

[Leu¹⁵]gastrin

-I

[3]

Table 2: Pharmacokinetic Parameters

Peptide Species Half-life Reference

Gastrin-17 Human 9.5 - 10.5 min [4]

Gastrin-17 Dog 3.5 min [4]

Synthetic human

gastrin I
Cat 2.65 min [5]

Pentagastrin Cat 1.50 min [5]

Novel Ghrelin Analogs

(s.c.)
Mouse ~2 hours [6]
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Table 3: In Vivo Dosages for Gastrin Analogs

Peptide Species
Administr
ation
Route

Dosage
Study
Duration

Observed
Effects

Referenc
e

[Leu15]-

gastrin-17
Rat

Continuous

s.c.

infusion

1.2 or 2.4

nmol/kg/h
28 days

Increased

stomach

weight and

ECL cell

density

Pentagastri

n
Rat

Intravenou

s
- Acute

Stimulation

of gastric

acid

secretion

[7][8]

Gastrin I Mouse -
EC50 = 6.2

pM
In vitro

Stimulation

of gastric

epithelial

cell

proliferatio

n

Signaling Pathway
[Leu15]-Gastrin I binding to the CCK2 receptor primarily activates the Gq alpha subunit of the

heterotrimeric G-protein.[9][10][11] This initiates a signaling cascade involving phospholipase C

(PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol

trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular

calcium, and DAG activates protein kinase C (PKC).[9][10] Downstream of these events, the

mitogen-activated protein kinase (MAPK/ERK) and PI3K/Akt pathways are activated, leading to

changes in gene expression that promote cell growth and proliferation.[9][11]
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Caption: [Leu15]-Gastrin I signaling pathway via the CCK2 receptor.

Experimental Protocols
Preparation of [Leu15]-Gastrin I for In Vivo
Administration
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Reconstitution: [Leu15]-Gastrin I is typically supplied as a lyophilized powder. For

reconstitution, use a sterile, pyrogen-free vehicle. A common solvent is sterile phosphate-

buffered saline (PBS) or 0.9% saline.[12] Some protocols suggest dissolving the peptide in a

small amount of 0.1% NaOH or 1% NH4OH to aid solubility before dilution in the final

vehicle.

Vehicle Selection: The choice of vehicle depends on the administration route and desired

release profile. For subcutaneous injections, PBS or saline are suitable.[12] For continuous

infusion via osmotic minipumps, the peptide should be dissolved in a vehicle compatible with

the pump, such as sterile saline.

Concentration: The final concentration should be calculated based on the desired dose and

the injection volume appropriate for the animal model.[13][14]

Storage: Store the reconstituted peptide solution in aliquots at -20°C to avoid repeated

freeze-thaw cycles. Before administration, thaw the aliquot and bring it to room temperature.

In Vivo Administration Routes
1. Subcutaneous (s.c.) Injection (Mice)

Dosage: The optimal dose should be determined by a dose-response study. Based on

studies with other peptides, a starting range of 1-10 nmol/kg could be considered.

Procedure:

Restrain the mouse appropriately.

Lift the loose skin over the dorsal midline (scruff) to form a tent.

Insert a 25-27 gauge needle into the base of the skin tent.[15][16]

Inject the desired volume (typically up to 5 ml/kg).[14][16]

Withdraw the needle and gently massage the injection site to aid dispersal.

2. Intravenous (i.v.) Injection (Mice)
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Dosage: Intravenous administration results in rapid systemic distribution. Lower doses

compared to subcutaneous injection may be effective. A starting point could be 0.1-1

nmol/kg.

Procedure (Tail Vein Injection):

Warm the mouse under a heat lamp to dilate the tail veins.

Place the mouse in a restrainer.

Clean the tail with 70% ethanol.

Using a 27-30 gauge needle, insert it into one of the lateral tail veins.

Slowly inject the solution (bolus volume typically < 0.2 ml total for a mouse).[17]

Withdraw the needle and apply gentle pressure to the injection site.

3. Continuous Infusion via Osmotic Minipump (Rats)

Dosage: A study in rats used 1.2 or 2.4 nmol/kg/h of [Leu15]-gastrin-17 for 28 days.

Procedure:

Anesthetize the rat.

Fill the osmotic minipump with the sterile [Leu15]-Gastrin I solution according to the

manufacturer's instructions.

Make a small subcutaneous incision on the back of the rat.

Implant the filled minipump subcutaneously.

Suture the incision.

Provide appropriate post-operative care.
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Measurement of Gastric Acid Secretion (Anesthetized
Rat Model)
This protocol is adapted from methods for measuring gastric acid secretion in anesthetized

rats.[5][18]

Animal Preparation:

Fast the rat overnight with free access to water.

Anesthetize the rat (e.g., with urethane).

Perform a tracheotomy to ensure a clear airway.

Cannulate the esophagus and the pylorus.

Gastric Perfusion:

Perfuse the stomach with warm (37°C) saline or 5% glucose solution through the

esophageal cannula at a constant rate.[7]

Collect the perfusate from the pyloric cannula.

Stimulation of Acid Secretion:

After a basal collection period, administer [Leu15]-Gastrin I intravenously at the desired

dose(s).

Quantification of Acid Secretion:

Measure the pH of the collected perfusate.

Titrate the perfusate back to the initial pH with a standard NaOH solution (e.g., 0.01 N

NaOH).

Calculate the acid output (e.g., in μmol H+/min).
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This protocol provides a general framework for a competitive binding assay to determine the

affinity of test compounds for the CCK2 receptor.[19][20][21]

Membrane Preparation:

Homogenize cells or tissues expressing the CCK2 receptor in a suitable buffer.

Centrifuge the homogenate to pellet the membranes.

Resuspend the membrane pellet in assay buffer.

Assay Setup:

In a 96-well plate, add the membrane preparation, a fixed concentration of radiolabeled

[Leu15]-Gastrin I (e.g., [¹²⁵I]-[Tyr¹²]-,[Leu¹⁵]]-Gastrin I), and varying concentrations of the

unlabeled test compound.

Include wells for total binding (radioligand only) and non-specific binding (radioligand + a

high concentration of an unlabeled competitor, e.g., unlabeled [Leu15]-Gastrin I).

Incubation:

Incubate the plate at a defined temperature (e.g., 30°C) for a sufficient time to reach

equilibrium (e.g., 60 minutes).[19]

Separation of Bound and Free Ligand:

Rapidly filter the contents of each well through a glass fiber filter using a cell harvester.

The filter will trap the membranes with the bound radioligand.[19]

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

Quantification:

Measure the radioactivity retained on the filters using a scintillation counter.

Data Analysis:
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Calculate specific binding by subtracting non-specific binding from total binding.

Plot the percentage of specific binding against the log concentration of the competitor.

Determine the IC50 value (the concentration of competitor that inhibits 50% of specific

binding) using non-linear regression analysis.

Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for an in vivo study

investigating the effect of [Leu15]-Gastrin I on gastric acid secretion.
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Caption: Workflow for in vivo gastric acid secretion study.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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